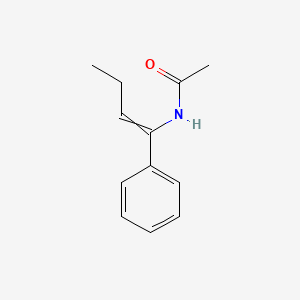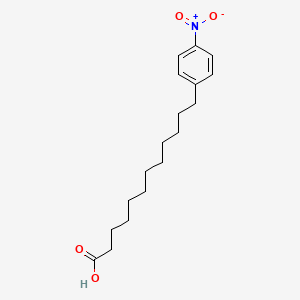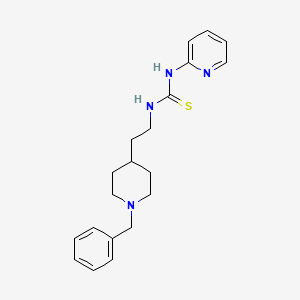![molecular formula C31H63NO4 B12547875 N-[3-(Hexadecyloxy)-2-hydroxypropyl]-N-(2-hydroxyethyl)decanamide CAS No. 143378-76-1](/img/structure/B12547875.png)
N-[3-(Hexadecyloxy)-2-hydroxypropyl]-N-(2-hydroxyethyl)decanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(Hexadecyloxy)-2-hydroxypropyl]-N-(2-hydroxyethyl)decanamide is a nonionic surfactant known for its excellent emulsifying, dispersing, solubilizing, lubricating, and corrosion-inhibiting properties . It is commonly used in personal care products, industrial applications, and as a conditioning agent.
Métodos De Preparación
The synthesis of N-[3-(Hexadecyloxy)-2-hydroxypropyl]-N-(2-hydroxyethyl)decanamide involves the reaction of methyl palmitate with 2-propanol and monoethanolamine . The reaction conditions typically include:
Reactants: Methyl palmitate, 2-propanol, monoethanolamine, and 1-hexadecanol.
Reaction Conditions: The reaction is carried out under controlled temperature and pressure to ensure the formation of the desired product.
Industrial Production: Industrial production methods may involve large-scale reactors and continuous processing to achieve high yields and purity.
Análisis De Reacciones Químicas
N-[3-(Hexadecyloxy)-2-hydroxypropyl]-N-(2-hydroxyethyl)decanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids and other oxidation products.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The hydroxyl groups in the compound can undergo substitution reactions with halides or other nucleophiles.
Common Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
N-[3-(Hexadecyloxy)-2-hydroxypropyl]-N-(2-hydroxyethyl)decanamide has a wide range of scientific research applications :
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in biological studies to investigate cell membrane interactions and protein solubilization.
Medicine: Utilized in pharmaceutical formulations as an emulsifying agent to improve drug delivery and stability.
Industry: Applied in industrial processes as a lubricant, corrosion inhibitor, and dispersing agent.
Mecanismo De Acción
The mechanism of action of N-[3-(Hexadecyloxy)-2-hydroxypropyl]-N-(2-hydroxyethyl)decanamide involves its ability to reduce surface tension and form micelles . This property allows it to solubilize hydrophobic compounds and enhance their dispersion in aqueous solutions. The molecular targets and pathways involved include interactions with cell membranes and proteins, leading to improved solubility and bioavailability of active ingredients.
Comparación Con Compuestos Similares
N-[3-(Hexadecyloxy)-2-hydroxypropyl]-N-(2-hydroxyethyl)decanamide can be compared with other similar compounds such as :
Hexadecanamide, N-3-(hexadecyloxy)-2-hydroxypropyl-N-(2-hydroxyethyl): Similar in structure but may have different physical properties and applications.
Cetyl-PG hydroxyethyl decanamide: Another nonionic surfactant with comparable emulsifying and dispersing properties.
Sphingolipid E: A related compound with similar surfactant properties but different molecular targets and applications.
These comparisons highlight the unique properties and applications of this compound, making it a valuable compound in various scientific and industrial fields.
Propiedades
Número CAS |
143378-76-1 |
|---|---|
Fórmula molecular |
C31H63NO4 |
Peso molecular |
513.8 g/mol |
Nombre IUPAC |
N-(3-hexadecoxy-2-hydroxypropyl)-N-(2-hydroxyethyl)decanamide |
InChI |
InChI=1S/C31H63NO4/c1-3-5-7-9-11-12-13-14-15-16-17-19-21-23-27-36-29-30(34)28-32(25-26-33)31(35)24-22-20-18-10-8-6-4-2/h30,33-34H,3-29H2,1-2H3 |
Clave InChI |
VLFFJRWJENWEBR-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCOCC(CN(CCO)C(=O)CCCCCCCCC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]sulfanylpropanenitrile](/img/structure/B12547800.png)
![2,2'-({2-[(Methanesulfonyl)amino]ethyl}azanediyl)diacetic acid](/img/structure/B12547809.png)
![2-[1-(Dibenzylamino)hept-2-yn-1-yl]phenol](/img/structure/B12547816.png)
![6-(Dodecylsulfanyl)-2-{4-[(10-iododecyl)oxy]phenyl}-1,3-benzothiazole](/img/structure/B12547820.png)
![2-{[(Benzyloxy)carbonyl]amino}-3,3-difluoro-2-methylpropanoic acid](/img/structure/B12547821.png)
![1-Methoxy-3-[methoxy(phenyl)methyl]benzene](/img/structure/B12547828.png)







